molecular formula C31H54N7O21P3S B13828892 4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-

4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-

Cat. No.: B13828892
M. Wt: 985.8 g/mol
InChI Key: RROHBDXSLYPGSL-HSJNEKGZSA-N
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Description

Decanoyl coenzyme A monohydrate is a biochemical compound with the molecular formula C31H54N7O17P3S and a molecular weight of 939.80 g/mol . It is a derivative of coenzyme A, where the decanoyl group is attached to the coenzyme A molecule. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanoyl coenzyme A monohydrate can be synthesized through the reaction of decanoic acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction typically occurs under mild conditions, with the decanoic acid being converted to its acyl-CoA derivative .

Industrial Production Methods

In industrial settings, the production of decanoyl coenzyme A monohydrate involves the enzymatic synthesis using acyltransferases. These enzymes catalyze the transfer of the decanoyl group from decanoic acid to coenzyme A, resulting in the formation of decanoyl coenzyme A monohydrate .

Chemical Reactions Analysis

Types of Reactions

Decanoyl coenzyme A monohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as acyltransferases or other enzymes.

Major Products Formed

The major products formed from these reactions include decanoic acid, coenzyme A, and various acyl-CoA derivatives .

Mechanism of Action

Decanoyl coenzyme A monohydrate exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It is primarily involved in the transfer of the decanoyl group to other molecules, facilitating the synthesis and degradation of fatty acids. The molecular targets include acyltransferases and other enzymes that catalyze the transfer of acyl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to decanoyl coenzyme A monohydrate include:

Uniqueness

What sets decanoyl coenzyme A monohydrate apart from these similar compounds is its specific role in the metabolism of medium-chain fatty acids. While other acyl-CoA derivatives are involved in the metabolism of short-chain or long-chain fatty acids, decanoyl coenzyme A monohydrate is specifically tailored for medium-chain fatty acids, making it unique in its function and applications .

Properties

Molecular Formula

C31H54N7O21P3S

Molecular Weight

985.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxyperoxy-hydroxyphosphoryl]oxyperoxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate

InChI

InChI=1S/C31H54N7O21P3S/c1-4-5-6-7-8-9-10-11-22(40)63-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-61(47,48)58-56-59-62(49,50)57-55-51-16-20-25(54-60(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

RROHBDXSLYPGSL-HSJNEKGZSA-N

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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